molecular formula C8H16O3 B1293445 tert-Butyl 4-hydroxybutanoate CAS No. 59854-12-5

tert-Butyl 4-hydroxybutanoate

Cat. No. B1293445
CAS RN: 59854-12-5
M. Wt: 160.21 g/mol
InChI Key: RXGFTUPFXKYRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-hydroxybutanoate is a chemical compound that has garnered attention in various fields of chemistry due to its potential applications. It is related to compounds that serve as intermediates in the synthesis of amines, polymers, and pharmaceuticals. The tert-butyl group is often used as a protecting group in organic synthesis to shield hydroxyl groups from unwanted reactions .

Synthesis Analysis

The synthesis of tert-butyl 4-hydroxybutanoate-related compounds involves various strategies. For instance, tert-butyl-substituted alumoxanes are synthesized through the hydrolysis of tri-tert-butylaluminum, demonstrating the versatility of tert-butyl groups in different chemical environments . N-tert-butanesulfinyl imines are prepared from tert-butanesulfinamide and are used as intermediates for the asymmetric synthesis of amines, showcasing the tert-butyl group's role in stereoselective synthesis . Additionally, the synthesis of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) from its epoxide derivatives and CO2 indicates the tert-butyl group's utility in polymer chemistry .

Molecular Structure Analysis

The molecular structure of tert-butyl 4-hydroxybutanoate and related compounds has been characterized using various spectroscopic methods. For example, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid was determined by X-ray crystallography, which helps in understanding the spatial arrangement of the tert-butyl group and its impact on the molecule's properties .

Chemical Reactions Analysis

Tert-butyl groups are involved in a range of chemical reactions. They can be used as protecting groups for hydroxyl functionalities, which can be removed under specific conditions . The tert-butyl group also influences the reactivity and selectivity of molecules in reactions, such as the diastereoselective catalytic hydrogenation of chiral 2-(tert-butyl)-2H,4H-1,3-dioxin-4-ones . Furthermore, the tert-butyl group can be involved in cyclization reactions to form butenolides, as demonstrated by the TBAF-mediated synthesis from 3-hydroxy-4-(tert-butyldimethylsilyloxy)pentanoates .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-hydroxybutanoate and its derivatives are influenced by the presence of the tert-butyl group. For instance, the glass-transition temperature (Tg) of polymers derived from tert-butyl 4-hydroxybutanoate can be significantly different from those derived from less sterically hindered monomers . The tert-butyl group also affects the conformation of molecules, as seen in the investigations of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives, where it can cause shifts in NMR signals and influence the molecule's conformation in solution and the solid state .

Scientific Research Applications

  • Synthetic Chemistry

    • Summary of Application : “tert-Butyl 4-Hydroxybutanoate” is used as a reference tool in synthetic chemistry . It is a certified reference material for highly accurate and reliable data analysis .
    • Results or Outcomes : The outcomes of using “tert-Butyl 4-Hydroxybutanoate” in synthetic chemistry would also depend on the specific context in which it is used. As a reference material, it would typically be used to ensure the accuracy and reliability of data analysis .
  • Natural Product Synthesis

    • Summary of Application : “tert-Butyl 4-Hydroxybutanoate” has been used as an intermediate in the synthesis of Biotin, a water-soluble vitamin .
    • Methods of Application : The compound was synthesized from L-cystine in an overall yield of 54% through three steps .
    • Results or Outcomes : The successful synthesis of Biotin from L-cystine using “tert-Butyl 4-Hydroxybutanoate” as an intermediate demonstrates its potential utility in the synthesis of natural products .
  • Theranostic Vitamin-Linker-Taxoid Conjugates

    • Summary of Application : “tert-Butyl 4-Hydroxybutanoate” is used as a reagent in the synthesis of theranostic vitamin-linker-taxoid conjugates . Theranostics is a field of medicine which combines specific targeted therapy based on specific targeted diagnostic tests.
    • Results or Outcomes : The outcomes of using “tert-Butyl 4-Hydroxybutanoate” in theranostic vitamin-linker-taxoid conjugates would also depend on the specific context in which it is used. As a reagent, it would typically be used to ensure the accuracy and reliability of data analysis .
  • α-Helix Mimetics

    • Summary of Application : “tert-Butyl 4-Hydroxybutanoate” has been used as a reagent in the synthesis of teroxazoles as α-helix mimetics . α-Helix mimetics are designed to mimic the side chain display of an α-helix and have been used in the study of protein-protein interactions.
    • Results or Outcomes : The successful synthesis of teroxazoles from “tert-Butyl 4-Hydroxybutanoate” demonstrates its potential utility in the synthesis of α-helix mimetics .
  • Bifunctional Linkers

    • Summary of Application : “tert-Butyl 4-Hydroxybutanoate” is used as a bifunctional linker in synthetic chemistry . Bifunctional linkers are compounds that have two different functional groups, which can be used to connect two different molecules in a chemical reaction .
    • Results or Outcomes : The outcomes of using “tert-Butyl 4-Hydroxybutanoate” in bifunctional linkers would also depend on the specific context in which it is used. As a bifunctional linker, it would typically be used to connect two different molecules in a chemical reaction .
  • Chemical Transformations

    • Summary of Application : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations .
    • Results or Outcomes : The outcomes of using “tert-Butyl 4-Hydroxybutanoate” in chemical transformations would also depend on the specific context in which it is used. As a simple hydrocarbon moiety, it would typically be used in various chemical transformations .

Safety And Hazards

Tert-Butyl 4-hydroxybutanoate is harmful if swallowed and causes serious eye irritation . It is recommended to avoid breathing mist, gas, or vapours, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

tert-butyl 4-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-8(2,3)11-7(10)5-4-6-9/h9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGFTUPFXKYRMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649820
Record name tert-Butyl 4-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-hydroxybutanoate

CAS RN

59854-12-5
Record name tert-Butyl 4-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-butyric acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-hydroxybutanoate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-hydroxybutanoate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-hydroxybutanoate
Reactant of Route 4
tert-Butyl 4-hydroxybutanoate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-hydroxybutanoate
Reactant of Route 6
tert-Butyl 4-hydroxybutanoate

Citations

For This Compound
9
Citations
C Steuer, D Quattrini, J Raeber, P Waser… - Drug Testing and …, 2022 - Wiley Online Library
… To a mixture of tert-butyl 4-hydroxybutanoate (160 mg, 1 mmol, 1.0 equivalent) in dry DCM (10 ml) at 0C, 125 μl trimethylamine was added. Reaction was done in preheated glassware …
S Chen, X Zhao, J Chen, J Chen… - Bioconjugate …, 2010 - ACS Publications
… commercially available fluorescein was converted to the corresponding methyl ester 17 (39), while succinic acid mono-tert-butyl ester (18) was reduced to tert-butyl 4-hydroxybutanoate (…
Number of citations: 402 pubs.acs.org
P Witte, F Hörmann, A Hirsch - Chemistry–A European Journal, 2009 - Wiley Online Library
… Bis(4-tert-butoxy-4-oxobutyl) malonate (3): A solution of tert-butyl 4-hydroxybutanoate40 (2 g, 13 mmol) in dry CH 2 Cl 2 (20 mL) and dry pyridine (1.0 mL, 13 mmol) was cooled in an ice …
IJM Arrata - 2017 - etheses.whiterose.ac.uk
De novo design of foldamers is a current challenge in chemical biology. Overcoming it is essential in order to expand the protein toolbox and access “bionic proteins”, ie proteins …
Number of citations: 3 etheses.whiterose.ac.uk
JG Vineberg, T Wang, ES Zuniga… - Journal of medicinal …, 2015 - ACS Publications
… (0.300 g, 0.77 mmol), triphenylphosphine (0.606 g, 2.31 mmol), and diisopropyl azodicarboxylate (DIAD) (0.46 mL, 2.31 mmol) in THF (7.7 mL) was added tert-butyl-4-hydroxybutanoate …
Number of citations: 42 pubs.acs.org
JG Vineberg - 2014 - search.proquest.com
… First, fluorescein was converted to the methyl ester, and Mitsunobu coupling with tert-butyl 4-hydroxybutanoate afforded a modified fluorescein diester. Selective deprotection with …
Number of citations: 7 search.proquest.com
AR Benavides - 2014 - search.proquest.com
… CHCl2 (80 mL) was added to the system and then tert-butyl 4-hydroxybutanoate (1.73 g, 10.8 mmol) dissolved in CHCl2 (20 mL) was added to the flask. The reaction mixture stirred at rt …
Number of citations: 3 search.proquest.com
A Conejo-Garcia, CJ Schofield - Bioorganic & medicinal chemistry letters, 2005 - Elsevier
… Synthesis and characterization of 4-(acetyloxy)butanoic acid 12: To a solution (10 mL) of tert-butyl 4-hydroxybutanoate 11 (250 mg, 1.23 mmol) in toluene were added p-TsOH (23.5 mg, …
Number of citations: 16 www.sciencedirect.com
T Wang - 2015 - search.proquest.com
Cancer remains the second leading cause of death in the United States. Traditional chemotherapy relies on highly potent cytotoxic agents, such as paclitaxel and docetaxel, to kill …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.